molecular formula C₁₈H₂₅N₃O₃ B1156056 (2S,2'S,trans)-7-Hydroxy-saxagliptin

(2S,2'S,trans)-7-Hydroxy-saxagliptin

货号: B1156056
分子量: 331.41
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,2'S,trans)-7-Hydroxy-saxagliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₅N₃O₃ and its molecular weight is 331.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Diabetes Management

Mechanism of Action:
(2S,2'S,trans)-7-Hydroxy-saxagliptin functions as a DPP-4 inhibitor, which prevents the degradation of incretin hormones like GLP-1 (glucagon-like peptide-1). This leads to increased insulin secretion and decreased glucagon levels in the bloodstream, ultimately improving glycemic control.

Clinical Efficacy:

  • Glycemic Control: Clinical trials have shown that saxagliptin significantly improves glycemic control in patients with type 2 diabetes when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas .
  • Long-term Outcomes: The long-term effects of saxagliptin on glycemic control have been documented, demonstrating sustained reductions in HbA1c levels over extended periods .

Cardiovascular Benefits

Recent studies have indicated that saxagliptin may offer cardiovascular benefits for diabetic patients. The SAVOR-TIMI 53 trial highlighted that saxagliptin did not increase the risk of major adverse cardiovascular events compared to placebo . This finding suggests that this compound could be a safer alternative for patients at risk for cardiovascular complications.

Obesity and Metabolic Disorders

Research has suggested that DPP-4 inhibitors like saxagliptin may also play a role in weight management. By enhancing insulin sensitivity and promoting weight loss through improved glycemic control, this compound could be beneficial for obese patients with metabolic syndrome .

Potential Anticancer Applications

Emerging studies are investigating the role of DPP-4 inhibitors in cancer therapy. Some evidence suggests that saxagliptin may exhibit anti-tumor properties through modulation of immune responses and inhibition of cancer cell proliferation. The exact mechanisms are still under investigation, but preliminary results indicate potential applications in oncology .

Pharmacokinetics and Safety Profile

Pharmacokinetics:
this compound has favorable pharmacokinetic properties allowing for once-daily dosing without significant interactions with other medications commonly used in diabetes management .

Safety Profile:
The safety profile of saxagliptin is well-established, with common side effects including upper respiratory infections and gastrointestinal disturbances. Serious adverse effects are rare but can include pancreatitis and hypersensitivity reactions .

Data Table: Summary of Applications

Application AreaDescriptionSupporting Evidence
Diabetes ManagementImproves glycemic control via DPP-4 inhibitionClinical trials
Cardiovascular BenefitsNo increased risk of cardiovascular eventsSAVOR-TIMI 53 trial results
Obesity and Metabolic DisordersEnhances insulin sensitivity and may assist in weight managementResearch on metabolic syndrome
Potential Anticancer ApplicationsInvestigating immune modulation and anti-tumor effectsPreliminary studies on cancer therapy
PharmacokineticsFavorable pharmacokinetic profile allowing once-daily dosingPharmacokinetic studies
Safety ProfileGenerally well-tolerated; rare serious side effectsSafety assessments from clinical trials

属性

分子式

C₁₈H₂₅N₃O₃

分子量

331.41

同义词

(1R,3S,5R)-2-((S)-2-Amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。